6-Chloro-4-fluoro-1,3-benzothiazol-2-amine is a heterocyclic aromatic compound with the molecular formula . This compound is a derivative of benzothiazole, distinguished by the presence of chlorine and fluorine atoms located at the 6th and 4th positions, respectively. It has garnered attention due to its potential applications in medicinal chemistry, particularly as an anti-tubercular agent targeting Mycobacterium tuberculosis.
6-Chloro-4-fluoro-1,3-benzothiazol-2-amine is classified as a benzothiazole derivative. Benzothiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound's specific classification as a heterocyclic aromatic amine further emphasizes its significance in pharmaceutical research and development.
The synthesis of 6-Chloro-4-fluoro-1,3-benzothiazol-2-amine typically involves the reaction of 2-mercaptoaniline with acid chlorides. A common synthetic route includes the cyclization of 2-aminothiophenol with 4-chloro-2-fluorobenzoyl chloride under acidic conditions. This method allows for the formation of the benzothiazole ring structure while introducing the desired halogen substituents.
In industrial settings, production methods may be optimized for large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions are meticulously controlled to minimize impurities and maximize efficiency.
6-Chloro-4-fluoro-1,3-benzothiazol-2-amine is involved in various chemical reactions:
For substitution reactions, reagents like sodium hydride (NaH) or alkyl halides are commonly employed. Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) facilitate oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction processes.
The primary target of 6-Chloro-4-fluoro-1,3-benzothiazol-2-amine is DprE1, an essential enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis. The compound inhibits DprE1 activity, disrupting the formation of arabinogalactan, a critical component of the mycobacterial cell wall. This inhibition leads to a significant reduction in M. tuberculosis growth due to compromised cell wall integrity.
The pharmacokinetic profile of this compound indicates its potential efficacy in treating tuberculosis by effectively targeting bacterial cell wall synthesis pathways.
Some relevant physical properties include:
Chemical properties include:
6-Chloro-4-fluoro-1,3-benzothiazol-2-amine has various applications in scientific research:
This compound's versatility makes it an invaluable tool in both academic research and industrial applications.
The synthesis of 6-chloro-4-fluoro-1,3-benzothiazol-2-amine (C₇H₄ClFN₂S) relies on established benzothiazole ring-forming reactions, adapted to incorporate specific halogen substituents. The primary route involves the acid-catalyzed cyclocondensation of appropriately substituted 2-aminothiophenol derivatives with halogenated carbonyl precursors. For the target compound, 4-fluoro-2-amino-5-chlorobenzenethiol serves as the key intermediate, reacting with cyanogen bromide (BrCN), chlorocarbonylsulfenyl chloride (ClC(O)SCl), or thiocyanates to form the 2-aminobenzothiazole core. This method mirrors classical benzothiazole syntheses but requires precise halogen positioning [1] [6].
Alternatively, ortho-halogenated anilines undergo cyclization with thiophilic reagents like potassium thiocyanate (KSCN) in bromine/acetic acid mixtures. For 6-chloro-4-fluoro substitution, 5-chloro-3-fluoroaniline is treated with KSCN/Br₂, where bromine acts as an oxidant facilitating C-S bond formation. Yields in this route are moderate (40–60%) and highly dependent on halogen compatibility—fluorine’s stability under acidic conditions is advantageous, but competing side reactions necessitate careful stoichiometric control [1] [4].
A third approach modifies anthranilic acid derivatives. 5-Chloro-3-fluoroanthranilic acid reacts with potassium ethyl xanthate, followed by acid-mediated cyclodehydration. This method provides regiocontrol over halogen placement but suffers from lengthy purification due to sulfur-containing byproducts [6].
Table 1: Traditional Synthetic Routes to 6-Chloro-4-fluoro-1,3-benzothiazol-2-amine
Precursor | Cyclization Reagent | Conditions | Yield (%) | Key Challenge |
---|---|---|---|---|
4-Fluoro-2-amino-5-chlorobenzenethiol | BrCN | EtOH, 0–5°C, 2 h | 55–65 | Handling toxic BrCN |
5-Chloro-3-fluoroaniline | KSCN/Br₂ | AcOH, 25°C, 8 h | 40–50 | Over-oxidation |
5-Chloro-3-fluoroanthranilic acid | KSC₂H₅O (xanthate) | PPA, 150°C, 3 h | 60–70 | Sulfur impurity removal |
Recent advances focus on catalytic systems enhancing efficiency and regioselectivity for halogenated benzothiazoles. Solid acid catalysts like kaolinitic clay or phosphated zirconia enable the condensation of 4-fluoro-5-chloro-2-aminothiophenol with cyanamide derivatives. These catalysts facilitate dehydration at 80–100°C (vs. 150°C with PPA), improving yields to >75% and minimizing dehalogenation side reactions common under harsh conditions [1] [6].
Microwave-assisted catalysis significantly accelerates cyclization. Pd/C-catalyzed coupling of 2-amino-4-fluoro-5-chlorophenyl disulfide with acetamide or urea under microwave irradiation (300 W, 140°C) achieves ring closure in <15 minutes. This method leverages in situ disulfide reduction to thiol, followed by rapid cyclization, and is ideal for preserving acid-sensitive fluoro substituents [1] [6].
Oxidative cyclization using iodine (I₂) or phenyliodonium bis(trifluoroacetate) (PIFA) permits solvent-free synthesis. 4-Fluoro-3-chloroaniline and ammonium thiocyanate undergo one-pot oxidation/cyclization at 80°C with 5 mol% I₂, yielding 65–75% of the product. PIFA acts as a dual Lewis acid/oxidant, enabling reactions below 100°C and preventing fluorine displacement [1] [4].
Table 2: Catalytic Methods for Derivative Synthesis
Catalyst/Reagent | Substrate | Conditions | Yield (%) | Advantage |
---|---|---|---|---|
Kaolinitic clay | 4-F-5-Cl-2-aminothiophenol + methyl cyanoacetate | Chlorobenzene, 120°C, 4 h | 78 | No metal contamination |
Pd/C (5 mol%) | 2-Amino-4-fluoro-5-chlorophenyl disulfide + urea | MW, 140°C, 12 min | 82 | Ultra-fast, no solvent |
I₂ (5 mol%) | 4-F-3-Cl-aniline + NH₄SCN | Solvent-free, 80°C, 1 h | 70 | Low cost, simple workup |
Halogen positioning is critical. Direct electrophilic chlorination of 4-fluorobenzothiazol-2-amine often yields undesired 5-chloro or 7-chloro isomers. To circumvent this, late-stage functionalization uses N-protected intermediates: 2-(tert-butoxycarbonyl)amino-4-fluorobenzothiazole undergoes directed ortho-metalation (DoM) at C6 with n-BuLi, followed by Cl⁺ quenching with hexachloroethane. This achieves >90% regioselectivity at C6 and preserves the fluorine at C4 [7].
Cyclization solvent effects were systematically evaluated. Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates but promote dehalogenation above 120°C. Mixed solvent systems like MeOH/H₂O (15:1 v/v) with NH₄Cl catalyst give optimal results for 2-aminothiophenol-aldehyde condensations, yielding 80–85% at 60°C. Lower temperatures (<50°C) reduce hydrolysis of the fluoro group [1] [6].
Temperature and catalyst loading studies reveal that microwave irradiation (240 W) with p-TSA (10 mol%) in ethanol reduces cyclization time to 3–6 minutes for 2-substituted derivatives. For 6-chloro-4-fluoro variants, however, 180 W and 5 mol% p-TSA are optimal to avoid C-F bond cleavage. Kinetic analysis shows the reaction follows second-order kinetics, with activation energy reduced from 85 kJ/mol (thermal) to 45 kJ/mol (microwave) [1] [4].
Table 3: Optimization of Halogenation and Cyclization Parameters
Step | Parameter | Optimal Value | Impact on Outcome |
---|---|---|---|
Halogenation (C6) | Directing group | N-Boc | Enables >90% regioselectivity with n-BuLi/Cl⁺ |
Cyclization | Solvent system | MeOH/H₂O (15:1) + NH₄Cl | Maximizes yield (85%), minimizes hydrolysis |
Cyclization | Microwave power | 180 W | Prevents C-F cleavage while accelerating reaction |
Catalyst | p-TSA loading | 5 mol% | Balances rate enhancement vs. acid-mediated side reactions |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7